molecular formula C15H23ClN2O B14906072 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride

Cat. No.: B14906072
M. Wt: 282.81 g/mol
InChI Key: LKERUDHTXVBNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O and a molecular weight of 282.81 g/mol . It is a benzamide derivative that features a piperidine ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride typically involves the reaction of 3,5-dimethylbenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(piperidin-3-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

3,5-dimethyl-N-(piperidin-3-ylmethyl)benzamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-11-6-12(2)8-14(7-11)15(18)17-10-13-4-3-5-16-9-13;/h6-8,13,16H,3-5,9-10H2,1-2H3,(H,17,18);1H

InChI Key

LKERUDHTXVBNGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2CCCNC2)C.Cl

Origin of Product

United States

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